Saptomycin B
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Overview
Description
Saptomycin B is a member of the pluramycin family of antibiotics, which are known for their unique structural features and significant bioactivities. It was isolated from a strain of Streptomyces sp. HP530 and exhibits antitumor activity against both human and murine tumor cell lines . Structurally, this compound contains an anthrapyranone chromophore with two amino C-glycosides and a six-carbon side chain .
Preparation Methods
The synthesis of Saptomycin B involves a convergent approach, assembling four key building blocks: a tricyclic platform, two amino sugars, and an alkynal . The synthesis is achieved through ten synthetic steps, which include the preparation of the rare deoxyamino sugars and the assembly of the C-glycosyl tetracyclic skeleton . Industrial production methods typically involve fermentation processes using Streptomyces sp. HP530, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Saptomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthrapyranone chromophore can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Saptomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of anthrapyranone derivatives . In biology and medicine, this compound is investigated for its antitumor properties and potential use in cancer therapy . It is also used in the study of antibiotic resistance and the development of new antimicrobial agents . In industry, this compound is utilized in the production of pharmaceuticals and as a lead compound for drug development .
Mechanism of Action
The mechanism of action of Saptomycin B involves the disruption of DNA synthesis in tumor cells. It intercalates into the DNA double helix, causing strand breaks and inhibiting the replication of cancer cells . The molecular targets of this compound include topoisomerases and other enzymes involved in DNA replication and repair . The pathways affected by this compound include the DNA damage response and apoptosis pathways .
Comparison with Similar Compounds
Saptomycin B is similar to other pluramycin antibiotics, such as Pluramycin A, Kidamycin, and Hedamycin . These compounds share a common anthrapyranone chromophore and exhibit similar antitumor activities . this compound is unique in its specific amino C-glycosides and six-carbon side chain, which contribute to its distinct bioactivity and chemical properties . Other similar compounds include Saptomycin H and γ-Indomycinone, which also belong to
Properties
Molecular Formula |
C41H52N2O9 |
---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[(Z)-hex-4-en-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C41H52N2O9/c1-11-12-13-19(2)28-17-27(44)31-20(3)14-25-33(39(31)52-28)38(48)34-32(37(25)47)23(29-16-26(42(7)8)35(45)21(4)50-29)15-24(36(34)46)30-18-41(6,43(9)10)40(49)22(5)51-30/h11-12,14-15,17,19,21-22,26,29-30,35,40,45-46,49H,13,16,18H2,1-10H3/b12-11-/t19?,21-,22+,26-,29?,30?,35-,40-,41+/m1/s1 |
InChI Key |
VWFVFHNESZVLJB-WRWKXZNDSA-N |
Isomeric SMILES |
C/C=C\CC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)C6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O |
Canonical SMILES |
CC=CCC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |
Synonyms |
saptomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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